1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate
CAS No.: 471916-70-8
Cat. No.: VC6001562
Molecular Formula: C15H21F3N2O4
Molecular Weight: 350.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 471916-70-8 |
|---|---|
| Molecular Formula | C15H21F3N2O4 |
| Molecular Weight | 350.338 |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |
| Standard InChI Key | WRBDXNUKVFNZBB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₅H₂₁F₃N₂O₄, with a molecular weight of 350.33 g/mol . Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]piperazine; 2,2,2-trifluoroacetic acid, reflecting the piperazine core substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety. The trifluoroacetate group enhances solubility in polar solvents, while the dimethoxybenzyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁F₃N₂O₄ |
| Molecular Weight | 350.33 g/mol |
| IUPAC Name | 1-[(3,4-Dimethoxyphenyl)methyl]piperazine; 2,2,2-trifluoroacetic acid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Stability | Stable under inert conditions; hygroscopic |
Synthesis and Preparation Methods
The synthesis typically involves a two-step process:
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Nucleophilic Substitution: 3,4-Dimethoxybenzyl chloride reacts with piperazine in the presence of a base (e.g., potassium carbonate) to form 1-(3,4-dimethoxybenzyl)piperazine .
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Salt Formation: The free base is treated with trifluoroacetic acid (TFA) to yield the trifluoroacetate salt.
Optimization studies emphasize the use of aprotic solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions . Chromatographic purification ensures high purity, critical for pharmacological applications.
Chemical Reactivity
The compound exhibits diverse reactivity due to its piperazine ring and functional groups:
Oxidation and Reduction
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Oxidation: Treating the compound with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzyl moiety to ketones or carboxylic acids .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the trifluoroacetate group to a primary alcohol, though this is less common due to the stability of the trifluoroacetate ion.
Substitution Reactions
Comparative Analysis with Structural Analogs
Table 2: Comparison with Piperazine Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxybenzyl)-piperazine trifluoroacetate | 2,3-Dimethoxy substitution | Moderate sigma-1 affinity |
| 1-(3,4-Methylenedioxybenzyl)-piperazine (3,4-MDBP) | Methylenedioxy bridge | Higher receptor selectivity |
| 1-(4-Methoxybenzyl)-piperazine | Single methoxy group | Reduced metabolic stability |
The 3,4-dimethoxy substitution in the target compound enhances receptor binding affinity compared to 2,3-dimethoxy analogs, while the trifluoroacetate group improves solubility over non-ionic derivatives.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for synthesizing complex molecules, including dual G9a/HDAC inhibitors with enhanced anticancer activity . Its reactivity allows modular functionalization, enabling drug discovery campaigns.
Proteomics and Enzyme Studies
In proteomics, it is used to study protein-ligand interactions, particularly with enzymes involved in lipid metabolism and epigenetic regulation .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance selectivity for sigma receptors or FAAH.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.
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Combination Therapies: Exploring synergies with existing anticancer or analgesic agents .
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